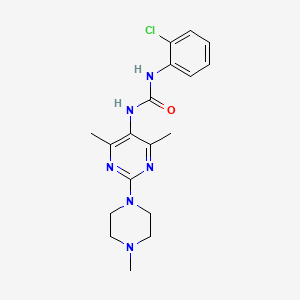

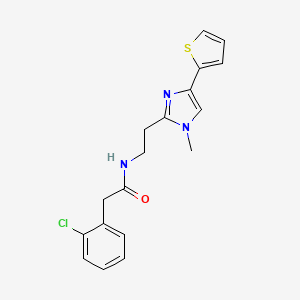

![molecular formula C9H9Cl2N5O2S B2487600 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-38-2](/img/structure/B2487600.png)

1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

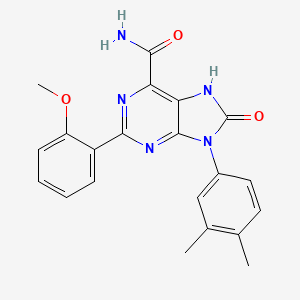

"1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine" is a compound of interest in the field of organic chemistry due to its unique structural features and potential for various chemical reactions. This compound is characterized by the presence of a tetrazole ring, a sulfonyl group attached to a 2,4-dichlorophenyl moiety, and a dimethylamine group, which contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep chemical processes including esterification, hydrazination, cyclization, and nucleophilic substitution reactions (Chen et al., 2010). For instance, starting from 4-chlorobenzoic acid, a series of steps can lead to the formation of sulfonamide derivatives with significant yields.

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often elucidated using X-ray crystallography, which reveals details about the arrangement of atoms in three dimensions and the types of interactions stabilizing the structure. For example, a compound with a related structure was shown to form inversion dimers via N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

Compounds of this class participate in a variety of chemical reactions, including those involving the sulfonamide group, which can undergo nucleophilic substitution, and the tetrazole ring, which can engage in cycloaddition reactions. The sulfonyl group's ability to transmit electronic effects to the molecular π-electron system is a notable feature (Fedyunyaeva & Shershukov, 1993).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by the molecular geometry and the nature of functional groups. The presence of the sulfonyl and tetrazole groups, for example, can impact the compound's solubility in various solvents and its stability under different conditions.

Chemical Properties Analysis

Chemically, the presence of the dimethylamine and sulfonyl groups imparts basicity and potential for various chemical interactions, respectively. These groups can participate in hydrogen bonding, which can affect the compound's chemical reactivity and interactions with biological molecules.

For further reading and detailed insights into related compounds and their properties, the following references provide valuable information:

- Synthesis and crystal structure analysis (Repich et al., 2017).

- Chemical reactions involving sulfonyl azides and triazoles (Culhane & Fokin, 2011).

- Synthesis of sulfonamide derivatives (Chen et al., 2010).

- Molecular structure and electronic effects (Fedyunyaeva & Shershukov, 1993).

Applications De Recherche Scientifique

Synthesis and Reactivity

Sulfamoyl azides, including compounds similar to 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine, can be generated from secondary amines and used to form 1-sulfamoyl-1,2,3-triazoles. These triazoles act as shelf-stable progenitors of rhodium azavinyl carbenes, which are reactive intermediates with applications in various chemical reactions (Culhane & Fokin, 2011).

Antiviral Activity

A related area of research involves the synthesis of sulfonamide derivatives, like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, from 4-chlorobenzoic acid. These compounds have demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).

Desulfonylation Processes

The desulfonylation of N-sulfonylamides and -amines has been explored using visible light and hydroxynaphthylbenzimidazoline. This method transforms various N-sulfonylamide and -amine substrates into desulfonylated products, a process relevant for modifying sulfonyl-containing compounds (Hasegawa et al., 2018).

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)sulfonyl-N,N-dimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N5O2S/c1-15(2)9-12-13-14-16(9)19(17,18)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDDOXBMSSDNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

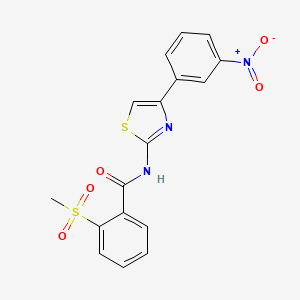

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)

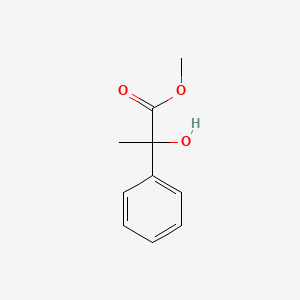

![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)

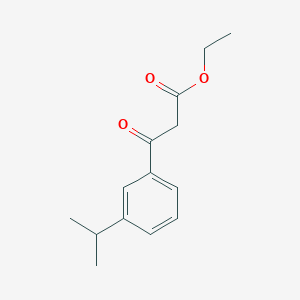

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)

![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)